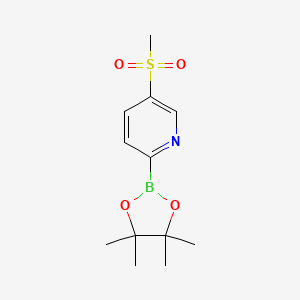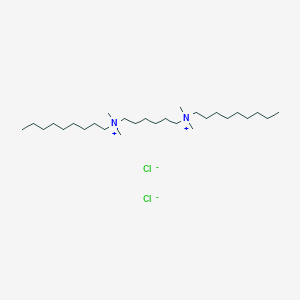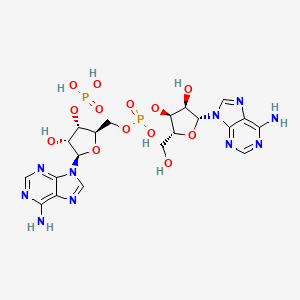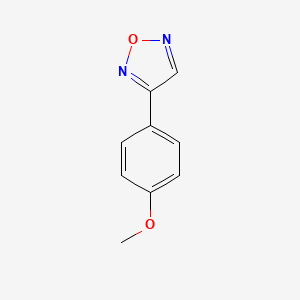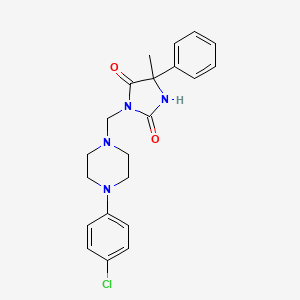
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, a methyl group, and a phenylhydantoin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as phenylhydantoin). The reaction conditions often include the use of a solvent like ethanol and a catalyst such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or phenylhydantoins.
Wissenschaftliche Forschungsanwendungen
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the phenylhydantoin moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((4-Bromophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
- 3-((4-Fluorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
- 3-((4-Methoxyphenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin
Uniqueness
3-((4-Chlorophenylpiperazinyl)methyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Eigenschaften
CAS-Nummer |
21616-34-2 |
|---|---|
Molekularformel |
C21H23ClN4O2 |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H23ClN4O2/c1-21(16-5-3-2-4-6-16)19(27)26(20(28)23-21)15-24-11-13-25(14-12-24)18-9-7-17(22)8-10-18/h2-10H,11-15H2,1H3,(H,23,28) |
InChI-Schlüssel |
UAKLTFBWZYUSKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


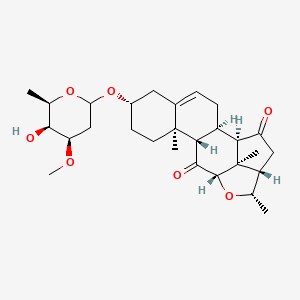
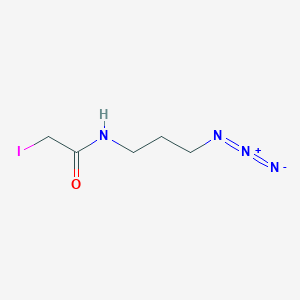

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)


